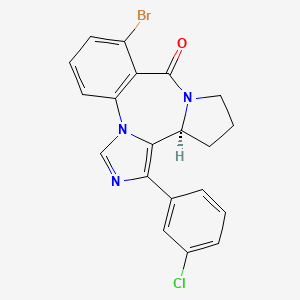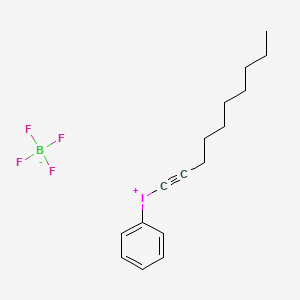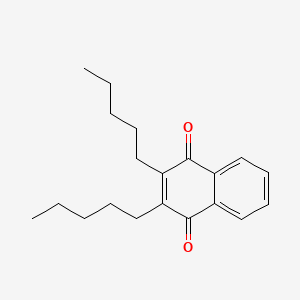![molecular formula C9H15BrO4 B14336414 2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) CAS No. 94977-11-4](/img/structure/B14336414.png)
2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is an organic compound characterized by the presence of oxirane (epoxide) groups and a brominated propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 3-bromopropane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids such as boron trifluoride or aluminum chloride for ring-opening reactions.
Major Products
Diols: Formed from ring-opening reactions.
Substituted Epoxides: Resulting from nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and copolymers with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its ability to form cross-linked networks makes it valuable for creating materials with high mechanical strength and chemical resistance.
作用機序
The mechanism by which 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) exerts its effects involves the reactivity of its oxirane rings and bromine atom. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar structure but with a butane backbone instead of bromopropane.
1,2-Bis(2,3-epoxypropoxy)ethane: Contains an ethane backbone and two oxirane groups.
Uniqueness
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the bromine atom, which provides additional reactivity and allows for a wider range of chemical modifications compared to similar compounds without halogen atoms.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, offering unique opportunities for innovation and development.
特性
CAS番号 |
94977-11-4 |
|---|---|
分子式 |
C9H15BrO4 |
分子量 |
267.12 g/mol |
IUPAC名 |
2-[[1-bromo-3-(oxiran-2-ylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO4/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-9H,1-6H2 |
InChIキー |
SEYMKFXGUBPSPP-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC(CBr)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



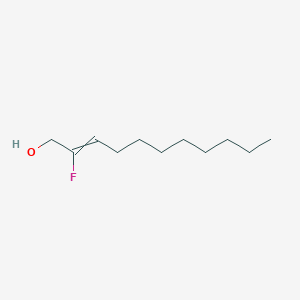
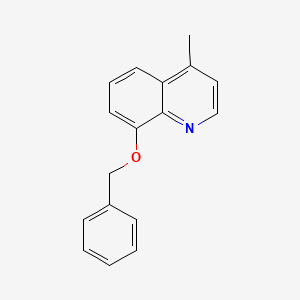
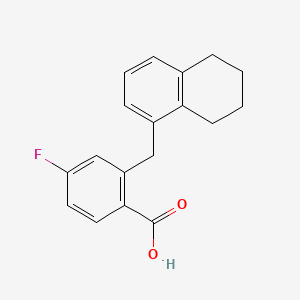
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
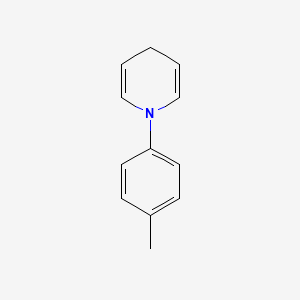
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

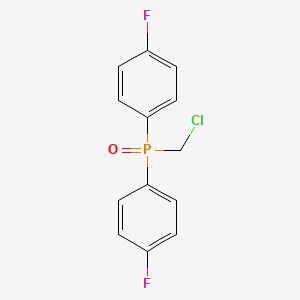
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
